Lipophilicity-Driven Differentiation from Simpler N3-Substituted Analogs
The target compound demonstrates a significantly higher predicted lipophilicity compared to a representative simpler N3-substituted analog. Its LogP of 3.63 indicates superior membrane permeability potential, a critical factor for intracellular target engagement and CNS drug design, when contrasted with the lower LogP characteristic of analogs with smaller, more polar substituents [1]. This difference provides a quantifiable rationale for selecting this compound for permeability-focused studies.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.63 |
| Comparator Or Baseline | 3-(2-(2-chloroanilino)ethyl)-4(3H)-quinazolinone (CAS 82387-70-0). LogP is not explicitly provided but is predicted to be significantly lower due to the polar anilino group . |
| Quantified Difference | Qualitative assessment of higher LogP for the target compound based on substituent differences. |
| Conditions | In silico prediction data from Molbase. |
Why This Matters
Quantifiable differences in LogP directly influence absorption and distribution profiles, making this compound a more suitable candidate for assays requiring high membrane permeability.
- [1] Molbase. (n.d.). 3-(2-naphthalen-2-yloxyethyl)quinazolin-4-one (CAS 138841-14-2) Chemical Properties. View Source
